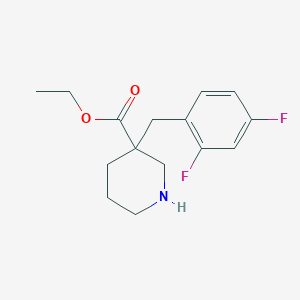

![molecular formula C19H19N5O3 B5501897 N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of compounds structurally related to N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide, like imidazo[1,2-a]pyridines, often involves key steps such as the use of a Horner−Emmons reagent for direct incorporation of specific groups, and stereospecific reactions to obtain desired isomers. For instance, Hamdouchi et al. (1999) describe the stereospecific synthesis of a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to Enviroxime and its analogous benzimidazoles, which were designed as antirhinovirus agents (Hamdouchi et al., 1999).

Molecular Structure Analysis The molecular structures of similar compounds often include imidazole and pyridine rings. For example, Pan et al. (2010) describe the synthesis of 4-[(2-pyridyl)methyl]aminofuran derivatives via reactions involving imidazo[1,5-a]pyridin-3-ylidenes, which provided a straightforward approach to fully substituted furans (Pan et al., 2010).

Chemical Reactions and Properties Chemical reactions of related compounds, like imidazo[1,2-a]pyridines, often involve tandem nucleophilic addition, cycloaddition, and ring transformation processes, as demonstrated in the work of Pan et al. (2010). These reactions can produce various derivatives generally in moderate yields (Pan et al., 2010).

Physical Properties Analysis Physical properties such as solubility, crystallinity, and thermal stability are significant for compounds with similar structures. For example, Rafiee and Mohagheghnezhad (2018) synthesized a series of novel polyimides with aromatic heterocyclic structure, demonstrating their good solubility in polar organic solvents and high thermal stability (Rafiee & Mohagheghnezhad, 2018).

Chemical Properties Analysis The chemical properties of these compounds can be complex, involving various reactions under different conditions. For instance, Hranjec et al. (2008) studied the synthesis, spectroscopic properties, and crystal structure determination of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives, which are closely related in structure and provided insights into their chemical behavior (Hranjec et al., 2008).

Scientific Research Applications

Synthesis and Chemical Applications

Research has shown the development of efficient strategies for synthesizing sulfonylated furans and imidazo[1,2-a]pyridine derivatives, indicating the utility of related compounds in organic synthesis. Such strategies emphasize the importance of these compounds in the preparation of complex molecular structures, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018).

DNA Binding and Gene Regulation

Pyrrole–imidazole (Py–Im) hairpin polyamides, closely related in structure, have been studied for their ability to bind to specific DNA sequences, potentially disrupting protein–DNA interactions. This property is crucial for their application as molecular probes or therapeutic agents, where modifications to their structure can significantly enhance their biological activity (Meier et al., 2012).

Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines and related structures have shown significant antiprotozoal activity. These compounds, through their complex synthesis and DNA affinity, have demonstrated in vitro and in vivo efficacy against pathogens like T. b. rhodesiense and P. falciparum, highlighting their potential as therapeutic agents (Ismail et al., 2004).

Antibacterial Applications

The synthesis of pyrazolo[3,4-d]pyrimidin-4-amines and their evaluation as antibacterial agents show the potential of imidazo[1,2-a]pyridine derivatives in combating bacterial infections. These findings underscore the role of such compounds in developing new antibacterial drugs (Rahmouni et al., 2014).

Cellular Uptake and Permeability

Investigations into the cellular permeability of DNA-binding pyrrole-imidazole polyamides reveal that specific structural modifications can significantly affect their ability to enter cells. This research is vital for designing compounds that efficiently reach their target sites within cells, enhancing their potential as gene regulation tools (Liu & Kodadek, 2009).

properties

IUPAC Name |

N-[(E)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c25-18(22-7-3-9-24-10-8-21-14-24)16(12-15-4-1-6-20-13-15)23-19(26)17-5-2-11-27-17/h1-2,4-6,8,10-14H,3,7,9H2,(H,22,25)(H,23,26)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULQKDORQADLPS-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C(\C(=O)NCCCN2C=CN=C2)/NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)